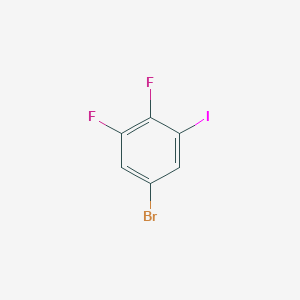

1-Bromo-3,4-difluoro-5-iodobenzene

Description

Its molecular formula is C₆H₂BrF₂I, with a molecular weight of approximately 318.8 g/mol. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, due to its polyhalogenated structure, which enables regioselective functionalization .

Properties

IUPAC Name |

5-bromo-1,2-difluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2I/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPOCBOSYNNBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-3,4-difluoro-5-iodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of benzene derivatives. For instance, starting with a difluorobenzene compound, bromination and iodination can be carried out under controlled conditions to introduce the bromine and iodine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of halogenating agents such as bromine (Br2) and iodine (I2) in the presence of catalysts or under UV light to facilitate the halogenation process .

Chemical Reactions Analysis

1-Bromo-3,4-difluoro-5-iodobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: Due to the presence of halogen atoms, this compound can participate in nucleophilic substitution reactions where nucleophiles replace the halogen atoms.

Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-3,4-difluoro-5-iodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halogen atoms. This activation facilitates nucleophilic substitution and coupling reactions by stabilizing the transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the halogen atoms play a crucial role in directing the reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The reactivity and applications of polyhalogenated benzenes are highly dependent on the positions and types of halogens. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| 1-Bromo-3,5-difluoro-2-iodobenzene | 175278-11-2 | C₆H₂BrF₂I | 318.8 | 1-Br, 3-F, 5-F, 2-I |

| 5-Bromo-1-chloro-3-fluoro-2-iodobenzene | 83027-73-0 | C₆H₂BrClFI | 335.3 | 5-Br, 1-Cl, 3-F, 2-I |

| 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 | C₆H₃BrClF | 229.4 | 1-Br, 3-Cl, 5-F |

| 1-Bromo-3,5-diiodobenzene | N/A | C₆H₃BrI₂ | 405.8 | 1-Br, 3-I, 5-I |

- Halogen Diversity : The presence of iodine (a heavy halogen) in 1-bromo-3,4-difluoro-5-iodobenzene enables distinct reactivity in transition-metal-catalyzed reactions, whereas chlorine analogs (e.g., 1-bromo-3-chloro-5-fluorobenzene) are more suited for electrophilic substitutions due to smaller atomic size .

Biological Activity

1-Bromo-3,4-difluoro-5-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂BrF₂I |

| Molecular Weight | 318.89 g/mol |

| Melting Point | 43 °C |

| Density | 2.2 g/cm³ |

| Boiling Point | Not specified |

| Water Solubility | Insoluble |

These properties indicate its stability and potential utility in various biochemical applications.

Antimicrobial Effects

Research has indicated that halogenated compounds, including those similar to this compound, exhibit significant antimicrobial activity. For instance, compounds containing halogen moieties have been shown to disrupt microbial cell membranes, leading to cell death. A study demonstrated that difluorinated compounds can inhibit the growth of certain bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Potential

The compound's structural features may also contribute to its anticancer potential. Halogenated benzene derivatives have been studied for their ability to interact with DNA and proteins involved in cancer pathways. For example, some studies have reported that halogenated compounds can act as inhibitors of the E3 ubiquitin-protein ligase Mdm2 and Mdm4, which are known regulators of the p53 tumor suppressor pathway . This interaction could potentially lead to enhanced apoptosis in cancer cells.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effectiveness of various halogenated compounds against Staphylococcus aureus and Escherichia coli. The results showed that compounds with bromine and fluorine substitutions demonstrated a higher inhibition zone compared to non-halogenated analogs. This suggests that this compound could be a candidate for further investigation in antimicrobial applications .

Research on Anticancer Properties

In another investigation focused on the anticancer properties of halogenated compounds, researchers synthesized derivatives of this compound and tested them against various cancer cell lines. The findings indicated that certain derivatives exhibited cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest . These results highlight the need for further exploration of this compound's therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.